![molecular formula C31H34BF4N2O2RuS B3089381 [(1R,2R)-2-Azanidyl-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;ruthenium(3+);tetrafluoroborate CAS No. 1192483-26-3](/img/structure/B3089381.png)
[(1R,2R)-2-Azanidyl-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;ruthenium(3+);tetrafluoroborate
Overview
Description
[(1R,2R)-2-Azanidyl-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;ruthenium(3+);tetrafluoroborate is a useful research compound. Its molecular formula is C31H34BF4N2O2RuS and its molecular weight is 686.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality [(1R,2R)-2-Azanidyl-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;ruthenium(3+);tetrafluoroborate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(1R,2R)-2-Azanidyl-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;ruthenium(3+);tetrafluoroborate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Properties of Ruthenium(III) Complexes
Ruthenium(III) complexes, characterized by sulfoxide ligands, have been studied for their antitumor properties. Noteworthy is their capability to control the metastatic dissemination of solid metastasizing tumors. The analysis of their antimetastatic action, especially on the MCa mammary carcinoma, has demonstrated therapeutic value, significantly prolonging the survival time of treated animals. These complexes bind to DNA, causing breaks and interstrand bonds, depending on the complex's nature, some of which show activity comparable to cisplatin (Mestroni, Alessio, Sava, Pacor, Coluccia, & Boccarelli, 1994).
Structure-Activity Relationship in Ruthenium(II) Complexes
The development of Ru complexes with potential antitumor activity has been summarized, focusing on the structure-activity relationship for Ru(II) compounds. Various Ru(II) complexes have been synthesized and studied, including organometallic Ru(II)-arene complexes and Ru(II) half-sandwich coordination complexes. These studies aim to establish the connection between the complex structure and its DNA/protein binding mode and anticancer activity. Such research contributes to understanding the potential toxicity of ruthenium-based drugs (Simović, Masnikosa, Bratsos, & Alessio, 2019).
Hydrogen Bonding in Dimethyl Sulfoxide Mixtures
Research on dimethyl sulfoxide (DMSO) and its mixtures with cosolvents has been reviewed, emphasizing hydrogen bonding interactions. DMSO, a dipolar aprotic solvent, is widely used across various fields, including medicine and biotechnology. The study of DMSO's molecular structure and interactions with other molecules can provide insights into its solvent properties, which could be indirectly relevant to understanding the solvent behavior of complex chemical entities (Kiefer, Noack, & Kirchner, 2011).
properties
IUPAC Name |
[(1R,2R)-2-azanidyl-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;ruthenium(3+);tetrafluoroborate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2S.C10H14.BF4.Ru/c1-16-12-14-19(15-13-16)26(24,25)23-21(18-10-6-3-7-11-18)20(22)17-8-4-2-5-9-17;1-8(2)10-6-4-9(3)5-7-10;2-1(3,4)5;/h2-15,20-22H,1H3;4-8H,1-3H3;;/q-2;;-1;+3/t20-,21-;;;/m1.../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODZGGEYOVSFFKF-AGEKDOICSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-]C(C2=CC=CC=C2)C(C3=CC=CC=C3)[NH-].[Ru+3] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](F)(F)(F)F.CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-][C@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)[NH-].[Ru+3] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34BF4N2O2RuS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
686.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(1R,2R)-2-Azanidyl-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;ruthenium(3+);tetrafluoroborate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.